Isovaleryl Amide Side Chain Confers Increased Lipophilicity and Altered Metabolic Stability Relative to Isobutyramide Containing LIMKi 3
The target compound contains a 3-methylbutanamide (isovaleryl) side chain, which differs from the isobutyramide in LIMKi 3 by the insertion of one methylene (–CH₂–) unit. Computational prediction using SwissADME indicates a consensus Log Pₒ/w (XLogP3) of approximately 3.8 for the target compound, compared to approximately 3.2 for the isobutyramide analog. This ~0.6 log unit increase in lipophilicity is expected to reduce aqueous solubility while potentially enhancing membrane permeability [1]. The additional methylene also introduces a new site for potential CYP450-mediated ω-oxidation, altering the metabolic soft-spot profile relative to the isobutyramide series . These differences are material for researchers selecting scaffolds for PK optimization campaigns.
| Evidence Dimension | Predicted lipophilicity (consensus Log Pₒ/w) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.8 (SwissADME prediction) |
| Comparator Or Baseline | Isobutyramide analog (LIMKi 3 core): XLogP3 ≈ 3.2 (SwissADME prediction) |
| Quantified Difference | ΔLogP ≈ +0.6; one additional CYP oxidation site |
| Conditions | In silico prediction using SwissADME; no experimental LogP or metabolic stability data available for the target compound |
Why This Matters
For procurement decisions in lead optimization programs where fine-tuning lipophilicity and metabolic soft-spot distribution is critical, this structural distinction justifies selecting the target compound over LIMKi 3 or its isobutyramide analogs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
